molecular formula C12H14N4O4 B1420037 1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1206153-61-8

1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1420037
CAS No.: 1206153-61-8
M. Wt: 278.26 g/mol
InChI Key: ONRRAUZLIKBFLA-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14N4O4 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-3-oxo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-6-5-7(2)14-12(13-6)16-10(18)8(3-4-17)9(15-16)11(19)20/h5,15,17H,3-4H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRRAUZLIKBFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C(=C(N2)C(=O)O)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H16N4O3\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_3

This compound features a pyrimidine ring, a pyrazole moiety, and a carboxylic acid functional group, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing pyrimidine and pyrazole structures exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in nucleic acid synthesis, leading to reduced proliferation of cancer cells. For instance, studies have shown that similar compounds can target thymidine kinase (TK1), an enzyme critical for DNA synthesis in cancer cells .

Case Study: Thymidine Kinase Inhibition
A study synthesized various pyrimidine nucleoside analogs that were evaluated for their ability to inhibit TK1. One analog demonstrated a 3-4 times higher efficacy than standard treatments in inhibiting TK1 activity in vitro and in vivo . This suggests that this compound may exhibit similar properties.

Anti-inflammatory Effects

Pyrimidine derivatives have been noted for their anti-inflammatory effects. A study on novel pyrimidine-pyridine hybrids revealed that these compounds significantly inhibited cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . The inhibition of COX could lead to reduced inflammation and pain relief.

Research Findings: COX Inhibition
The anti-inflammatory activity was quantitatively assessed using various assays that measured COX enzyme activity. Compounds with similar structures to the target compound were found to reduce COX activity by up to 70% at certain concentrations .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been documented. Compounds with a similar core structure have shown effectiveness against various bacterial strains. This activity is often attributed to the disruption of bacterial DNA synthesis pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Targeting enzymes involved in nucleic acid metabolism.
  • Receptor Modulation : Interacting with specific receptors that mediate cellular responses.
  • Oxidative Stress Induction : Increasing reactive oxygen species (ROS) levels leading to apoptosis in cancer cells.

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
AnticancerTK1 Inhibition
Anti-inflammatoryCOX Inhibition
AntimicrobialDisruption of DNA synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

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